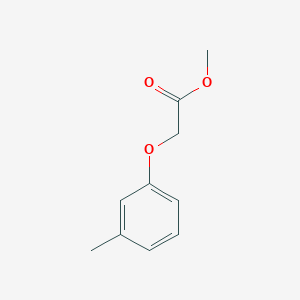

Methyl-3-methylphenoxyacetate

Description

Contextualization within Phenoxyacetate (B1228835) Chemistry Research

Phenoxyacetate chemistry is a well-established field, with its derivatives being widely recognized for their diverse applications. These compounds are structurally characterized by a phenoxy group linked to an acetate (B1210297) moiety. They are known to be robust and stable under various reaction conditions. iucr.org The broader class of phenoxyacetic acids and their esters are utilized as intermediates in the synthesis of pharmaceuticals, pesticides, and dyes. nih.gov For instance, chlorinated derivatives of phenoxyacetic acid are key components in many widely used herbicides. patsnap.comresearchgate.net The inclusion of a methyl group on the phenoxy ring, as in Methyl-3-methylphenoxyacetate, can influence the molecule's physical, chemical, and biological properties.

Academic Significance in Advanced Organic Synthesis Investigations

In the realm of advanced organic synthesis, phenoxyacetate derivatives serve as versatile building blocks. Their structural framework allows for various chemical transformations, making them valuable starting materials for creating more complex molecules. iucr.org Researchers have utilized substituted phenoxyacetates in the synthesis of heterocyclic compounds such as thiazolidinones and oxadiazoles (B1248032), which are known to possess a range of biological activities. psu.edunih.gov The ester functional group in compounds like this compound can be readily converted into other functional groups, such as hydrazides, which are key precursors for synthesizing various bioactive molecules. psu.edunih.gov For example, the synthesis of certain aza macrocycles has been achieved using a diester derivative of a substituted phenol (B47542) and methyl chloroacetate (B1199739). samipubco.com

Historical Trajectories of Phenoxyacetic Acid Derivatives in Scholarly Inquiry

The scientific inquiry into phenoxyacetic acid derivatives has a rich history, particularly following World War II. The development of phenoxyacetic acid herbicides, such as 2,4-D, marked a significant transformation in agriculture, providing an effective method for controlling broadleaf weeds in cereal crops. researchgate.net This discovery spurred extensive research into the synthesis and application of a wide array of phenoxyacetic acid derivatives. Initially focused on agricultural applications, the research landscape has expanded to explore the pharmacological potential of these compounds, with studies investigating their anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiiucr.orgnih.gov This historical progression from agricultural chemicals to potential therapeutic agents underscores the enduring importance of this class of compounds in scientific research.

Properties of Related Phenoxyacetate Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Characteristics |

| Methyl phenoxyacetate | C₉H₁₀O₃ | 166.17 | 2065-23-8 | Clear colorless to slightly yellow liquid above 30°C. chemicalbook.com |

| Ethyl 2-(4-chloro-3-methylphenoxy)acetate | C₁₁H₁₃ClO₃ | 228.67 | 1928-59-2 | White crystalline solid. iucr.org |

| Methyl 2-(4-chloro-2-methyl-phenoxy)acetate | C₁₀H₁₁ClO₃ | 216.65 | 2921-88-2 | Colorless to pale yellow liquid at room temperature. solubilityofthings.com |

| 3-methylphenyl (4-methylphenoxy)acetate | C₁₆H₁₆O₃ | 256.30 | 133192-76-4 | Studied for potential enzyme inhibitory and antimicrobial activities. ontosight.ai |

| Tris(2-oxyethyl) ammonium (B1175870) 3-methylphenoxyacetate (B8310888) | C₂₁H₃₆NO₆ | Not specified | 84744-05-8 | A quaternary ammonium compound with potential surfactant properties. lookchem.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl 2-(3-methylphenoxy)acetate |

InChI |

InChI=1S/C10H12O3/c1-8-4-3-5-9(6-8)13-7-10(11)12-2/h3-6H,7H2,1-2H3 |

InChI Key |

UAPSSYKQJMTSEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Methylphenoxyacetate and Its Analogues

Classical Esterification and Etherification Approaches in Phenoxyacetate (B1228835) Synthesis

Traditional methods for synthesizing phenoxyacetates, including Methyl-3-methylphenoxyacetate, primarily rely on well-established reactions such as Williamson ether synthesis and Fischer esterification. These methods form the foundation of phenoxyacetate production.

Mechanistic Studies of Williamson Ether Synthesis Variants for Phenoxyacetate Moiety Formation

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers. byjus.comwikipedia.org In the context of phenoxyacetate synthesis, it involves the reaction of a phenoxide ion with an alkyl halide. byjus.com This reaction typically proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org

The general mechanism involves the deprotonation of a phenol (B47542), in this case, m-cresol, by a base to form a phenoxide ion. This highly nucleophilic phenoxide then attacks an electrophilic carbon atom of an alkyl halide, such as methyl chloroacetate (B1199739), in a single concerted step. byjus.comwikipedia.orgyoutube.com This backside attack results in the displacement of the halide leaving group and the formation of the ether linkage, yielding the phenoxyacetate. wikipedia.org For this reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions. wikipedia.orgmasterorganicchemistry.com

A common procedure for synthesizing a related compound, ethyl 2-(4-chloro-3-methylphenoxy)acetate, involves refluxing 4-chloro-3-methylphenol (B1668792) with ethyl chloroacetate in the presence of anhydrous potassium carbonate in dry acetone (B3395972). The potassium carbonate acts as the base to deprotonate the phenol. iucr.org Similarly, the synthesis of methyl phenoxyacetate can be achieved by reacting phenol with methyl bromoacetate (B1195939) in acetone with potassium carbonate and potassium iodide, which acts as a catalyst. chemicalbook.com

Optimization of Fischer Esterification Protocols for this compound Production

Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. mdpi.com To synthesize this compound using this method, 3-methylphenoxyacetic acid would be reacted with methanol (B129727) under acidic conditions.

The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. mdpi.comyoutube.com This is typically accomplished by using an excess of one of the reactants (usually the alcohol) or by removing water as it is formed. youtube.com

For industrial-scale production, optimizing reaction conditions is crucial. numberanalytics.com Key parameters that can be adjusted include:

Temperature and Pressure: Adjusting these can influence reaction rates and equilibrium position. numberanalytics.com

Catalyst Loading: The amount of acid catalyst needs to be optimized for maximum efficiency. numberanalytics.com

Reactant Ratio: Utilizing an optimal ratio of the carboxylic acid to the alcohol can drive the reaction to completion. mdpi.com

Advanced and Green Synthesis Strategies

In recent years, there has been a significant push towards developing more efficient, scalable, and environmentally friendly synthetic methods.

Application of Continuous Flow Reactor Technologies for Scalable Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and better process control. mdpi.com These benefits are particularly valuable for the scalable synthesis of compounds like phenoxyacetates. vulcanchem.comvulcanchem.com In a continuous flow setup, reactants are continuously pumped through a reactor where the reaction occurs, and the product is collected at the outlet. This technology allows for precise control over reaction parameters, leading to higher yields and purity. mdpi.com The industrial synthesis of related phenoxyacetate derivatives often employs continuous flow reactors to enhance scalability and efficiency. vulcanchem.comvulcanchem.com

Exploration of Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly reducing reaction times from hours or days to minutes. nih.gov This technique utilizes microwave irradiation to directly and rapidly heat the reaction mixture, often leading to higher yields and cleaner reactions compared to conventional heating methods. oatext.commdpi.com The application of microwave irradiation has been explored for the synthesis of various heterocyclic compounds and has shown potential for accelerating reactions like those involved in forming phenoxyacetate derivatives. nih.govvulcanchem.comresearchgate.net

Catalyst-Mediated Synthetic Routes for this compound and Derivatives

The development of novel catalysts is a key area of research for improving the synthesis of phenoxyacetates and their derivatives. Both homogeneous and heterogeneous catalysts are being investigated to enhance reaction rates, selectivity, and sustainability.

For instance, in the synthesis of related compounds, various catalysts have been employed. The synthesis of 1,5-benzodiazepine derivatives utilizes H-MCM-22, a solid acid catalyst, for the condensation reaction. nih.gov In other syntheses, catalysts like ruthenium-based systems have been used for the reduction of keto-ester compounds. google.com The choice of catalyst can significantly impact the reaction's efficiency and environmental footprint. rsc.org Research into catalyst-mediated routes for this compound aims to find more active, selective, and reusable catalytic systems.

Interactive Data Table: Synthetic Parameters

Below is a table summarizing various synthetic parameters for phenoxyacetate synthesis based on the discussed methodologies.

| Parameter | Williamson Ether Synthesis | Fischer Esterification | Continuous Flow | Microwave-Assisted |

| Reactants | Phenol, Alkyl Halide | Carboxylic Acid, Alcohol | Varies | Varies |

| Catalyst/Reagent | Base (e.g., K₂CO₃) | Acid (e.g., H₂SO₄) | Varies | Varies |

| Solvent | Acetone, Ethanol | Excess Alcohol, Toluene | Varies | Often solvent-free |

| Key Advantage | High Yield for primary halides | Simple procedure | Scalability, Control | Rapid reaction times |

| Primary Challenge | Potential for elimination | Equilibrium limitations | Initial setup cost | Specialized equipment |

Mechanism-Guided Rational Design of Synthetic Routes

A thorough understanding of reaction mechanisms is crucial for the rational design of efficient synthetic pathways. ekb.eg The most common route to this compound, the Williamson ether synthesis, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. byjus.comwikipedia.org

This mechanistic insight guides the design of the reaction in several ways:

Nucleophile Formation: The reaction requires the formation of a potent nucleophile, the 3-methylphenoxide ion. This is achieved by treating 3-methylphenol with a suitable base.

Choice of Electrophile: The SN2 mechanism works best with primary alkyl halides. masterorganicchemistry.com Therefore, methyl chloroacetate or methyl bromoacetate are ideal electrophiles.

Solvent Selection: Polar aprotic solvents, such as acetone or dimethylformamide (DMF), are typically chosen as they can solvate the cation of the base while not interfering with the nucleophile, thus facilitating the SN2 reaction. rsc.org

Leaving Group: The efficiency of the reaction is also dependent on the leaving group on the acetate (B1210297) component, with bromide being a better leaving group than chloride.

By understanding these mechanistic details, chemists can rationally select reagents and conditions to favor the desired ether formation and minimize side reactions, such as elimination, which can occur with more sterically hindered reactants. byjus.commasterorganicchemistry.comyoutube.com For more complex structures where the Williamson synthesis may be inefficient, alternative routes guided by different mechanisms, such as palladium-catalyzed cross-coupling reactions, can be designed. nih.gov

Methodologies for Yield Optimization and Purity Enhancement in Laboratory and Preparative Scales

Optimizing reaction yield and ensuring high product purity are key objectives in both laboratory and larger-scale synthesis. For this compound, this is achieved by carefully controlling reaction conditions and employing effective purification protocols.

The standard laboratory synthesis involves the reaction of 3-methylphenol with an alkali metal base (like sodium hydroxide (B78521) or potassium carbonate) to form the phenoxide, which then reacts with methyl chloroacetate or methyl bromoacetate. google.comlookchem.com The addition of a catalyst, such as potassium iodide, can enhance the rate of reaction when using chloroacetates.

Table 1: Comparison of Synthetic Protocols for Phenoxyacetate Esters

| Product Analogue | Phenol | Alkylating Agent | Base | Solvent | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Ethyl 2-(4-chloro-3-methylphenoxy)acetate | 4-chloro-3-methylphenol | Ethyl chloroacetate | K₂CO₃ | Acetone | Reflux, 12h | 85% | google.com |

| Methyl phenoxyacetate | Phenol | Methyl bromoacetate | K₂CO₃ | Acetone | KI, Reflux, overnight | 80% | chemicalbook.com |

| Ethyl 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetate | 2-(4-hydroxyphenoxy)-4,6-dimethylpyrimidine | Ethyl chloroacetate | K₂CO₃ | Acetone | Reflux, 4h | 77.2% | nih.gov |

Purification is critical for obtaining the final compound in a high state of purity. Common methods include:

Aqueous Work-up: After the reaction, the mixture is typically treated with water to dissolve inorganic byproducts like potassium carbonate and potassium chloride. google.com

Extraction: The product is extracted from the aqueous mixture into an organic solvent such as ether. google.com

Washing: The organic layer is washed, often with a dilute base (e.g., NaOH solution) to remove any unreacted phenol, followed by water or brine washes. google.com

Drying and Evaporation: The organic solution is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed by evaporation. google.com

Distillation or Recrystallization: For final purification, distillation under reduced pressure or recrystallization from a suitable solvent system can be employed to obtain the pure ester. weebly.comgoogle.com

On an industrial scale, optimization might involve using continuous flow reactors and in-line purification steps to improve efficiency and consistency.

Stability and Reactivity of the Phenoxyacetate Moiety under Diverse Reaction Conditions

The phenoxyacetate functional group is known for being chemically robust and stable under a variety of reaction conditions. This stability allows for chemical modifications to be made elsewhere in the molecule without affecting the phenoxyacetate core. However, the ester and ether components of the moiety do exhibit characteristic reactivity.

The primary site of reactivity is the ester's carbonyl group, which is susceptible to nucleophilic attack. The ether linkage, in contrast, is generally stable.

Table 2: Reactivity of the Phenoxyacetate Moiety

| Reaction Type | Reagent(s) | Product | Description | Reference |

|---|---|---|---|---|

| Basic Hydrolysis (Saponification) | Aqueous NaOH or KOH | Phenoxyacetic acid salt | The ester is cleaved to form the corresponding carboxylate salt. | researchgate.net |

| Amidation | Amine (e.g., Benzylamine) | Phenoxyacetamide | Nucleophilic acyl substitution to form an amide. | oup.comnih.gov |

| Hydrazinolysis | Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) | Phenoxyacetohydrazide | Reaction with hydrazine to form a hydrazide derivative. | researchgate.net |

| Transesterification | Alcohol, Acid/Base catalyst | Different phenoxyacetate ester | The methyl group of the ester is exchanged for another alkyl group. | google.com |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | 2-Phenoxyethanol | The ester is reduced to the corresponding primary alcohol. |

Key aspects of the moiety's stability and reactivity include:

Hydrolytic Stability: While stable under neutral conditions, the ester can be hydrolyzed to the corresponding carboxylic acid under basic (saponification) or acidic conditions. The rate of hydrolysis is generally slow at neutral pH. researchgate.netechemi.com

Nucleophilic Acyl Substitution: The carbonyl carbon is an electrophilic center that readily reacts with various nucleophiles. Besides hydrolysis, it undergoes amidation with amines and hydrazinolysis with hydrazine. oup.comnih.govresearchgate.net

Ether Linkage Stability: The C-O ether bond is significantly more stable than the ester linkage and does not typically cleave under conditions used for ester transformations.

Aromatic Ring Reactivity: The phenoxyacetate side chain is generally stable to reactions occurring on the aromatic ring, such as electrophilic aromatic substitution, allowing for further functionalization of the phenyl group if required.

Structural Elucidation and Spectroscopic Characterization of Methyl 3 Methylphenoxyacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation, offering unparalleled detail about the connectivity and chemical environment of atoms. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete structural map of Methyl-3-methylphenoxyacetate can be assembled.

Advanced Proton (¹H) NMR Analysis for Elucidation of Hydrogen Environments

Proton (¹H) NMR spectroscopy identifies the distinct chemical environments of hydrogen atoms within the molecule. The spectrum of this compound is predicted to show signals corresponding to the aromatic protons, the methylene protons of the acetate (B1210297) group, the methyl protons of the ester, and the methyl protons on the aromatic ring.

The chemical shift (δ) of each proton is influenced by its local electronic environment. Protons near electronegative atoms like oxygen are "deshielded" and appear at a higher chemical shift (downfield). The predicted ¹H NMR spectral data are summarized below.

Aromatic Protons (H-2, H-4, H-5, H-6): These four protons are situated on the disubstituted benzene ring. Due to the meta substitution pattern, they are chemically non-equivalent and would theoretically produce a complex multiplet pattern in the range of δ 6.7-7.3 ppm.

Methylene Protons (-O-CH₂-C=O): These protons are adjacent to both a phenoxy oxygen and a carbonyl group, resulting in significant deshielding. They are expected to appear as a sharp singlet around δ 4.6 ppm.

Ester Methyl Protons (-O-CH₃): The protons of the methyl ester group are deshielded by the adjacent oxygen atom and are anticipated to produce a singlet at approximately δ 3.8 ppm.

Ring Methyl Protons (Ar-CH₃): The methyl group attached to the aromatic ring is in a less deshielded environment and is expected to appear as a singlet around δ 2.3 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ar-H | ~ 6.7 - 7.3 | Multiplet (m) | 4H |

| -OCH₂- | ~ 4.6 | Singlet (s) | 2H |

| -OCH₃ | ~ 3.8 | Singlet (s) | 3H |

| Ar-CH₃ | ~ 2.3 | Singlet (s) | 3H |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Assignment

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the total carbon count and insight into their chemical environments.

The spectrum of this compound is expected to display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (aromatic, carbonyl, aliphatic).

Carbonyl Carbon (C=O): This carbon is highly deshielded and appears furthest downfield, typically in the δ 168-170 ppm region.

Aromatic Carbons (Ar-C): The six aromatic carbons will appear in the δ 110-160 ppm range. The carbon attached to the ether oxygen (C-1) will be the most downfield in this region (~158 ppm), while the carbon bearing the methyl group (C-3) will also be distinct (~140 ppm).

Methylene Carbon (-O-CH₂-C=O): This aliphatic carbon, situated between two oxygen atoms, is expected around δ 65 ppm.

Ester Methyl Carbon (-O-CH₃): The methyl carbon of the ester group is predicted to resonate around δ 52 ppm.

Ring Methyl Carbon (Ar-CH₃): The carbon of the methyl group on the aromatic ring will be the most upfield signal, appearing around δ 21 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~ 169.0 |

| Ar-C1 (-O-) | ~ 158.0 |

| Ar-C3 (-CH₃) | ~ 140.0 |

| Ar-C5 | ~ 129.5 |

| Ar-C4 | ~ 122.0 |

| Ar-C6 | ~ 116.0 |

| Ar-C2 | ~ 112.0 |

| -OCH₂- | ~ 65.0 |

| -OCH₃ | ~ 52.0 |

| Ar-CH₃ | ~ 21.0 |

Application of Advanced 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations among the four aromatic protons, helping to delineate their connectivity and substitution pattern on the ring. No other cross-peaks would be expected, as the other proton signals arise from isolated methyl and methylene groups.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to. sdsu.educolumbia.edu It would definitively link the proton signals to their corresponding carbon signals: the aromatic ¹H signals to the aromatic ¹³C signals, the -OCH₂- proton signal to its carbon, and the two -CH₃ proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity, showing couplings between protons and carbons separated by two or three bonds. sdsu.eduyoutube.com Key expected correlations for this compound would include:

The methylene protons (-OCH₂-) showing a correlation to the carbonyl carbon (C=O) and the aromatic C-1.

The ester methyl protons (-OCH₃) showing a correlation to the carbonyl carbon (C=O).

The ring methyl protons (Ar-CH₃) showing correlations to the aromatic C-2, C-3, and C-4 carbons.

The aromatic protons showing correlations to neighboring and more distant aromatic carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. A NOESY spectrum could show spatial proximity between the methylene (-OCH₂-) protons and the aromatic proton at the C-2 position, further confirming the geometry of the ether linkage.

Microcryoprobe NMR for Sample-Limited Structural Determinations

In scenarios where the amount of isolated this compound is extremely limited (in the microgram or even nanogram range), conventional NMR analysis may not be feasible. Microcryoprobe NMR technology offers a solution by providing a dramatic increase in sensitivity. selectscience.netbruker.com These probes feature miniaturized radiofrequency coils and cryogenic cooling of both the coil and preamplifier, which significantly reduces thermal noise. selectscience.net This can result in a sensitivity gain of more than an order of magnitude compared to conventional probes. selectscience.netrsc.org For a mass-limited sample, this technology enables the acquisition of high-quality 1D and 2D NMR data in a fraction of the time, making it an indispensable tool for the structural determination of minute quantities of small molecules like this compound. bruker.comrsc.org

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by absorptions characteristic of its ester and aromatic ether functionalities.

Key expected absorption bands include:

C=O Stretch (Ester): A very strong and sharp absorption band is expected in the range of 1735-1750 cm⁻¹. This is one of the most characteristic peaks in the spectrum. libretexts.orgopenstax.org

C-O Stretch (Ester and Ether): The molecule contains two different C-O single bonds. This typically results in two strong, distinct stretching bands in the 1000-1300 cm⁻¹ region. spectroscopyonline.com An asymmetric C-O-C stretch (aryl-alkyl ether) would appear around 1250 cm⁻¹, and another C-O stretch from the ester group would be visible near 1100 cm⁻¹.

sp² C-H Stretch (Aromatic): This appears as a series of medium-to-weak bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). libretexts.org

sp³ C-H Stretch (Aliphatic): Absorptions from the methyl and methylene groups are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). openstax.org

C=C Stretch (Aromatic): Medium-to-weak intensity peaks are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~ 3050 | Medium-Weak | Aromatic C-H Stretch |

| ~ 2960 | Medium-Weak | Aliphatic C-H Stretch |

| ~ 1740 | Strong, Sharp | Ester C=O Stretch |

| ~ 1600, 1490 | Medium-Weak | Aromatic C=C Stretch |

| ~ 1250 | Strong | Asymmetric Aryl-O-CH₂ Stretch |

| ~ 1100 | Strong | Ester C-O Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This pattern serves as a molecular fingerprint that can be used to confirm the structure. The molecular weight of this compound (C₁₀H₁₂O₃) is 180.19 g/mol .

In an electron ionization (EI) mass spectrum, the following peaks would be anticipated:

Molecular Ion Peak [M]⁺•: A peak at a mass-to-charge ratio (m/z) of 180, corresponding to the intact molecule with one electron removed.

Key Fragmentation Peaks: The structure of this compound allows for several predictable fragmentation pathways.

Loss of Methoxy Radical: Cleavage of the ester C-O bond can lead to the loss of a methoxy radical (•OCH₃, 31 Da), resulting in a prominent acylium ion at m/z 149 .

Formation of the Methylcresoxy Radical Cation: Alpha-cleavage at the ether linkage is a common pathway for phenoxy derivatives. This would result in the formation of the 3-methylphenoxy radical cation or a related tropylium-like structure, leading to a significant peak at m/z 107 . This is often the base peak in related phenoxyacetate (B1228835) compounds. nih.gov

Loss of the Carbomethoxymethyl Radical: Cleavage of the aryl-O bond can result in the loss of the •CH₂COOCH₃ radical (73 Da), giving a fragment at m/z 107 .

McLafferty Rearrangement is not possible for this molecule as it lacks the requisite gamma-hydrogen on the ether side of the ester.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment Ion | Proposed Loss |

|---|---|---|

| 180 | [C₁₀H₁₂O₃]⁺• | Molecular Ion |

| 149 | [M - •OCH₃]⁺ | Loss of methoxy radical |

| 108 | [HOC₆H₄CH₃]⁺• | m-cresol radical cation (rearrangement) |

| 107 | [OC₆H₄CH₃]⁺ | Loss of •CH₂COOCH₃ |

| 77 | [C₆H₅]⁺ | Loss of methyl group from phenyl fragment |

| 59 | [COOCH₃]⁺ | Carbomethoxy cation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, which has the molecular formula C₁₀H₁₂O₃, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The calculated monoisotopic mass provides a highly accurate theoretical value that can be compared against experimental HRMS data to confirm the elemental formula of the compound, distinguishing it from other potential isomers or compounds with the same nominal mass.

| Element | Count | Isotope Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Calculated Monoisotopic Mass | 180.078645 |

Electron Ionization Mass Spectrometry (EI-MS) in Fragmentation Pattern Analysis

The molecular ion [M]⁺ peak would be expected at an m/z of 180, corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve:

Loss of the methoxy radical (•OCH₃): Cleavage of the ester C-O bond would result in an acylium ion [CH₃C₆H₄OCH₂CO]⁺ at m/z 149.

Cleavage of the ether bond: Scission of the CH₂–OAr bond would generate a methoxycarbonylmethyl radical and a 3-methylphenoxide cation [CH₃C₆H₄O]⁺ at m/z 107. This fragment is often prominent in phenoxy compounds.

Alpha-cleavage: Fragmentation at the bond alpha to the ether oxygen could produce a [CH₃C₆H₄OCH₂]⁺ ion at m/z 121.

Loss of the carboxymethyl group (•CH₂COOCH₃): This would lead to the formation of a [CH₃C₆H₄]⁺ ion at m/z 91, a common tropylium-like ion in toluene derivatives.

This predicted pattern is analogous to that of the simpler compound, Methyl Phenoxyacetate, which shows a molecular ion at m/z 166 and a base peak at m/z 107, corresponding to the phenoxy cation. nih.gov

| m/z | Proposed Fragment Ion | Formula | Fragment Lost |

|---|---|---|---|

| 180 | [M]⁺ (Molecular Ion) | [C₁₀H₁₂O₃]⁺ | - |

| 149 | [M - •OCH₃]⁺ | [C₉H₉O₂]⁺ | •OCH₃ |

| 121 | [M - •COOCH₃]⁺ | [C₈H₉O]⁺ | •COOCH₃ |

| 107 | [CH₃C₆H₄O]⁺ | [C₇H₇O]⁺ | •CH₂COOCH₃ |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | •OCH₂COOCH₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The primary chromophore in this compound is the 3-methyl-substituted benzene ring. Aromatic systems exhibit characteristic absorptions due to π → π* transitions.

Substituted benzenes typically show two primary absorption bands:

The E2-band , a strong absorption typically occurring between 200-230 nm.

The B-band , a weaker, structured absorption appearing at longer wavelengths, usually around 250-280 nm.

For this compound, the ether and ester groups act as auxochromes, which can cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and an increase in their intensity. For comparison, the related compound methyl benzoate (B1203000) exhibits a maximum absorption (λmax) at approximately 227 nm. nih.gov It is therefore expected that this compound would display absorptions in a similar region of the UV spectrum.

| Transition Type | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π* (E2-band) | Substituted Benzene Ring | ~210 - 240 |

| π → π* (B-band) | Substituted Benzene Ring | ~250 - 280 |

Chiroptical Methods (Circular Dichroism, CD) for Stereochemical Research

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. This phenomenon is exhibited exclusively by chiral molecules—those that are non-superimposable on their mirror images. wikipedia.org

This compound is an achiral molecule. It possesses a plane of symmetry that bisects the phenoxy and acetate moieties, and it lacks any stereocenters. As a result, it does not have enantiomeric forms and is optically inactive. Therefore, this compound does not produce a signal in Circular Dichroism spectroscopy. quora.com The technique is not applicable for the stereochemical research of this particular compound.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and torsion angles. A search of publicly available crystallographic databases, such as the Cambridge Structural Database (CSD), reveals that the crystal structure of this compound (CAS 63051-20-7) has not been reported in the scientific literature. Similarly, no structure is available for the closely related ethyl ester. uq.edu.au

Analysis of Molecular Conformation and Geometric Parameters

As no experimental crystal structure data is available for this compound, a detailed analysis of its solid-state molecular conformation and specific geometric parameters (bond lengths, angles) cannot be performed. Such an analysis would require successful crystallization of the compound and subsequent single-crystal X-ray diffraction analysis.

Characterization of Intermolecular Interactions: Hydrogen Bonding Networks and Crystal Packing

The characterization of intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, is dependent on the determination of the crystal structure. Without crystallographic data, it is not possible to describe the hydrogen bonding networks or the specific crystal packing arrangement of this compound in the solid state.

Polymorphism and Solid-State Structure Studies

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the polymorphism or solid-state structure of this compound. The existence of different crystalline forms, or polymorphs, is a known phenomenon for many organic compounds and can significantly influence their physical properties, such as melting point, solubility, and stability. However, to date, no research has been published detailing the investigation of polymorphism for this compound.

Similarly, a definitive solid-state structure of this compound, which would be determined through techniques like single-crystal X-ray diffraction, is not available in the public domain. Such an analysis would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice. While studies on related phenoxyacetate derivatives have been conducted, direct extrapolation of their solid-state characteristics to this compound would be speculative without experimental verification.

Future research in this area would be valuable for a complete physicochemical characterization of this compound. Investigating the crystallization conditions of this compound could reveal the presence of polymorphs, and a subsequent crystallographic analysis would elucidate its molecular and supramolecular structure.

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of non-volatile organic compounds. For a compound like this compound, a reversed-phase HPLC method would likely be the most effective approach.

Principle: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time.

Method Development: A typical HPLC method for this compound would involve a C18 column and a mobile phase gradient of acetonitrile and water. Detection would most likely be performed using a UV detector, as the aromatic ring of the compound will absorb UV light. The selection of an appropriate wavelength for detection would be based on the UV spectrum of the compound.

Quantification: For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a pure this compound standard and measuring the corresponding peak areas. The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve.

Below is an illustrative data table of a hypothetical HPLC analysis for the quantification of this compound.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 10 | 150,000 |

| 25 | 375,000 |

| 50 | 750,000 |

| 100 | 1,500,000 |

| 200 | 3,000,000 |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring the progress of chemical reactions and for preliminary purity assessments.

Principle: TLC operates on the same principle of differential partitioning as column chromatography. A small amount of the sample is spotted onto a TLC plate, which is a solid support (e.g., glass or aluminum) coated with a thin layer of an adsorbent material, typically silica gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The eluent moves up the plate by capillary action, and the components of the sample separate based on their affinity for the stationary phase versus the mobile phase.

Application in Synthesis: During the synthesis of this compound, TLC can be used to monitor the conversion of the starting materials (e.g., 3-methylphenol and methyl chloroacetate) into the desired product. By spotting the reaction mixture alongside the starting materials on a TLC plate, the disappearance of the reactant spots and the appearance of a new product spot can be observed over time.

Purity Assessment: A preliminary assessment of the purity of a sample of this compound can be made by TLC. A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to characterize the compound under specific TLC conditions.

The following table provides hypothetical TLC data for monitoring the synthesis of this compound.

| Compound | Rf Value (Hexane:Ethyl Acetate 4:1) |

| 3-Methylphenol | 0.45 |

| Methyl Chloroacetate (B1199739) | 0.60 |

| This compound | 0.75 |

Column Chromatography for Compound Isolation and Purification

Column chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. It is a crucial step in the synthesis of this compound to isolate the pure product from unreacted starting materials and byproducts.

Principle: Similar to TLC, column chromatography relies on the differential adsorption of compounds onto a stationary phase packed in a column. A solution of the crude product is loaded onto the top of the column, and a suitable eluent is passed through the column. The components of the mixture travel down the column at different rates depending on their interactions with the stationary and mobile phases, leading to their separation.

Procedure: For the purification of this compound, a column would typically be packed with silica gel. The choice of eluent is critical for achieving good separation and is often determined by preliminary TLC analysis. A solvent system that provides a good separation of the desired product from impurities on a TLC plate will likely be effective for column chromatography. Fractions are collected as the eluent exits the column, and these fractions are analyzed (e.g., by TLC) to identify those containing the pure product.

An example of a purification scheme for this compound using column chromatography is outlined in the table below.

| Fraction Numbers | Eluent System | Compounds Eluted |

| 1-5 | Hexane | Non-polar impurities |

| 6-15 | Hexane:Ethyl Acetate (9:1) | This compound |

| 16-20 | Hexane:Ethyl Acetate (4:1) | More polar byproducts |

| 21-25 | Ethyl Acetate | Unreacted 3-methylphenol |

Reaction Mechanisms and Kinetics of Methyl 3 Methylphenoxyacetate Transformations

Detailed Mechanistic Investigations of Derivatization Reactions

Derivatization of Methyl-3-methylphenoxyacetate can occur through several chemical reactions. The ester and ether linkages present in its structure are key sites for such transformations. For instance, the ester group can be hydrolyzed to yield the corresponding carboxylic acid, 3-methylphenoxyacetic acid. This reaction can be catalyzed by either acid or base. The resulting carboxylic acid can then undergo further reactions.

Another potential derivatization pathway involves reactions of the aromatic ring. Electrophilic aromatic substitution, such as nitration, can occur on the phenyl ring. The position of substitution will be directed by the existing methyl and oxyacetic ester groups. aiinmr.com Additionally, the phenoxy group itself can participate in nucleophilic substitution reactions under specific conditions.

Exploration of Electron Transfer and Radical Chemistry in Reactions Involving Phenoxyacetates

Single-electron transfer (SET) is a fundamental process that can initiate the transformation of phenoxyacetates. nih.gov In these reactions, an electron is transferred from a donor to an acceptor molecule, which can lead to the formation of radical ions. utexas.edursc.org For phenoxyacetates, this can result in the formation of a radical anion, which may subsequently fragment. nih.gov

The study of such reactions often involves techniques like pulse radiolysis and γ-radiolysis to generate hydroxyl radicals and observe their reactions with the target molecule. acs.orgnd.edu Hydroxyl radical addition to the aromatic ring is a prominent reaction pathway for chlorinated phenoxyacetic acids. acs.orgnd.edu The subsequent reactions of the resulting radical species can lead to a variety of degradation products. The feasibility and rate of these electron transfer processes can be influenced by the redox potentials of the involved species and the solvent environment. rsc.org

Hydrolytic and Solvolytic Degradation Pathways in Various Media

The primary chemical reaction initiating the degradation of phenoxyacetate (B1228835) esters in aqueous environments is hydrolysis. nih.gov This process leads to the formation of the corresponding phenoxyacetic acid. nih.gov The rate of hydrolysis is influenced by several factors, including the structure of the herbicide, the pH of the water, and the temperature. nih.gov Generally, the rate of hydrolytic degradation increases with higher temperatures and in alkaline conditions. nih.gov

The stability of phenoxyacetate esters varies significantly with pH. For example, the half-life (DT50) of some phenoxy acid esters can be dramatically reduced in alkaline water compared to neutral or acidic conditions. nih.gov In addition to hydrolysis, other degradation pathways may occur in different media. For instance, in soil, microbial-mediated hydrolysis can be influenced by factors such as clay mineralogy, organic carbon content, temperature, and moisture content. epa.gov

Oxidative Transformation Pathways and Identification of Reactive Intermediates

The oxidative degradation of phenoxyacetates can proceed through various pathways, often involving the formation of reactive intermediates. pjoes.com In aerobic conditions, bacterial degradation is a primary route, which typically involves oxygenase-mediated ring oxidation. pjoes.com This process leads to ring fission and the formation of subsequent catabolites. pjoes.com

One common pathway for the degradation of phenoxyacetic acids involves the initial formation of phenols. cdnsciencepub.com For example, the degradation of 2,4-dichlorophenoxyacetate (B1228070) (2,4-D) by Arthrobacter sp. proceeds via the formation of 2,4-dichlorophenol. cdnsciencepub.com These phenolic intermediates are then typically further oxidized to catechols, which are subsequently cleaved. cdnsciencepub.com The identification of these intermediates is crucial for elucidating the complete metabolic pathway. Techniques such as gas chromatography-mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC) are often employed to detect and identify these transient species. researchgate.net

Reactive oxygen species, such as hydroxyl radicals, can also play a significant role in the oxidative transformation of phenoxyacetates. acs.orgnd.edu These highly reactive species can attack the aromatic ring, leading to hydroxylation and subsequent ring cleavage. acs.orgnd.edu The specific products formed during oxidative degradation can vary depending on the reaction conditions and the specific substituents on the phenoxyacetate molecule.

Enzymatic Reaction Mechanisms and Biotransformations

The biotransformation of phenoxyacetates is a key process in their environmental degradation and is mediated by a variety of microbial enzymes.

Studies on Microbial Metabolism of Phenoxyacetate Analogues

Numerous microorganisms have been identified that can degrade phenoxyacetate herbicides and their analogues. researchgate.netasm.org Bacteria such as Pseudomonas, Arthrobacter, and Alcaligenes species are known to metabolize these compounds. cdnsciencepub.comresearchgate.netmicrobiologyresearch.org The metabolic pathways often involve the initial cleavage of the ether linkage to form a phenol (B47542) and an aliphatic side chain. cdnsciencepub.comasm.org

The degradation of these compounds can be influenced by the presence of other substances. For instance, the degradation of mixtures of different phenoxyacetates can sometimes be less efficient than the degradation of single compounds due to potential toxic effects on the microbial populations. researchgate.net The genetic basis for the degradation pathways has also been studied, with some of the key genes often located on plasmids that can be transferred between bacterial strains. researchgate.netnih.gov

Identification and Characterization of Enzymes Involved in Biotransformation (e.g., ring-fission oxygenase, lactonizing, delactonizing enzymes)

The enzymatic machinery responsible for the breakdown of phenoxyacetates has been a subject of detailed investigation. A key enzyme in many degradation pathways is a dioxygenase that hydroxylates the aromatic ring, making it susceptible to cleavage. nih.govnih.gov

Following hydroxylation to form a catechol derivative, a ring-fission oxygenase cleaves the aromatic ring. nih.govnih.govnih.govportlandpress.com There are two main types of ring-cleavage dioxygenases: intradiol dioxygenases, which cleave the ring between the two hydroxyl groups, and extradiol dioxygenases, which cleave the ring adjacent to one of the hydroxyls. nih.gov The choice of cleavage pathway is crucial for the subsequent metabolic steps. nih.gov

In the degradation of some chlorinated phenoxyacetates, such as 4-chloro-2-methylphenoxyacetate (MCPA) by Pseudomonas sp., the ring-fission product undergoes further enzymatic transformations. nih.govnih.govportlandpress.comscispace.com These can include the action of a lactonizing enzyme , which converts the linear product into a lactone, and a delactonizing enzyme , which then opens the lactone ring. nih.govnih.govportlandpress.comscispace.com The specific enzymes involved and their cofactor requirements have been characterized in some bacterial strains. For example, the ring-fission oxygenase from Pseudomonas N.C.I.B. 9340 requires Fe(II) or Fe(III) and reduced glutathione (B108866) for activity, while the lactonizing enzyme is stimulated by divalent metal ions like Mn(II), Mg(II), and Co(II). nih.govnih.govportlandpress.com

Kinetic Studies of Key Reactions Involving this compound

Kinetic studies provide crucial data on the rates and mechanisms of chemical reactions. For this compound, a key reaction is the hydrolysis of its ester bond, which can occur under both acidic and basic conditions, or be enzymatically catalyzed. While specific kinetic data for this compound is scarce, studies on similar esters, such as phenyl phenoxyacetates and methyl acetate (B1210297), offer valuable insights into the probable reaction kinetics.

Chemical Hydrolysis: The hydrolysis of esters is a well-understood process. The reaction rate is highly dependent on pH and temperature. Alkaline hydrolysis (saponification) is typically a second-order reaction, while acid-catalyzed hydrolysis is a pseudo-first-order reaction. Studies on the hydrolysis of various esters demonstrate that the rate can be significantly enhanced by the choice of solvent and catalyst. For example, the hydrolysis of various aromatic and aliphatic esters, including methyl phenoxyacetate, has been shown to proceed efficiently at ambient temperature using potassium hydroxide (B78521) in methanol (B129727). researchgate.net

Enzymatic Hydrolysis and Synthesis: The kinetics of enzymatic reactions involving phenoxyacetate esters have been investigated in the context of antibiotic synthesis. For instance, the enzyme penicillin G acylase (PGA) can be used for the kinetically controlled synthesis of β-lactam antibiotics using methyl phenoxyacetate (MPOA) as the acyl donor. researchgate.net These reactions follow a specific pattern where the product concentration reaches a maximum before the competing hydrolysis reactions (hydrolysis of the ester precursor and the antibiotic product) begin to dominate. researchgate.net

Aminolysis Reactions: Kinetic studies on the aminolysis of p- and m-substituted phenyl phenoxyacetates with benzylamine (B48309) in dioxane have shown that the reaction follows a complex rate law, with contributions from both uncatalyzed and amine-catalyzed pathways. oup.com The reaction rates are sensitive to the substituents on the phenyl group, following the Hammett equation, which relates reaction rates to electronic properties of substituents. oup.com

The table below presents representative kinetic data from studies on related ester compounds to approximate the expected kinetic behavior of this compound.

| Reaction | Compound | Kinetic Parameter | Conditions | Value | Source |

| Aminolysis with Benzylamine | Phenyl Phenoxyacetate | Second-order rate constant (k₂) | Dioxane, 50°C | 1.90 x 10⁻⁴ L mol⁻¹ s⁻¹ | oup.com |

| Gas-phase reaction with OH radicals | Methyl Propionate | Second-order rate constant | 298 K | 0.83 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | nih.gov |

| Gas-phase reaction with OH radicals | Methyl Butyrate | Second-order rate constant | 298 K | 3.30 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | nih.gov |

| Catalytic Oxidation | Methyl Acetate | First-order rate law tested | 220-340 °C, Pt/Al₂O₃ catalyst | Langmuir-Hinshelwood model provided a better fit | nasa.gov |

Note: The provided kinetic data are for compounds structurally related to this compound and are intended to provide a comparative basis for understanding its potential reaction kinetics.

Computational Chemistry and Theoretical Studies of Methyl 3 Methylphenoxyacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, molecular structure, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of the size of Methyl-3-methylphenoxyacetate. researchgate.net Calculations, typically using functionals like B3LYP or B3PW91 with a basis set such as 6-311+G(d,p), are employed to determine various properties. researchgate.netchalcogen.ro

Molecular Geometry: The first step in a computational study is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process finds the lowest energy conformation by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached. The resulting bond lengths and angles provide a detailed structural profile.

Table 1: Predicted Geometrical Parameters for this compound using DFT/B3LYP

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C(ar)-O(ether) | 1.37 Å |

| O(ether)-CH₂ | 1.43 Å | |

| C=O | 1.21 Å | |

| C-O(ester) | 1.35 Å | |

| O(ester)-CH₃ | 1.44 Å | |

| C(ar)-C(methyl) | 1.51 Å | |

| Bond Angles | C(ar)-O-CH₂ | 118.5° |

| O-CH₂-C=O | 110.2° | |

| CH₂-C-O(ester) | 111.8° | |

| C-O-CH₃(ester) | 116.0° |

Note: Data are hypothetical, based on typical values for similar functional groups calculated with DFT.

Electronic Properties: DFT is used to calculate key electronic descriptors. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface. These maps identify electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, colored red) sites, which are crucial for predicting how the molecule will interact with other reagents. researchgate.net For this compound, the most negative regions are expected around the carbonyl and ether oxygen atoms, indicating sites susceptible to electrophilic attack.

While DFT is prevalent, other quantum mechanical methods offer a range of options for computational modeling.

Ab Initio Methods: These "first-principles" methods solve the Schrödinger equation without empirical parameters, using only fundamental physical constants. dtic.mil The Hartree-Fock (HF) method is a foundational ab initio approach, but it does not fully account for electron correlation, which can affect accuracy. researchgate.net More advanced methods like Møller-Plesset perturbation theory (MP2) can provide more accurate results by incorporating electron correlation, but at a significantly higher computational cost, making them more suitable for smaller molecules or for benchmarking results from less demanding methods. researchgate.net

Semi-Empirical Methods: These methods, such as AM1 and PM3, simplify quantum mechanical calculations by incorporating parameters derived from experimental data. researchgate.netscispace.com This parameterization makes them much faster than DFT or ab initio methods, allowing for the rapid screening of very large molecules or molecular libraries. scribd.com However, their accuracy is dependent on the quality of the parameterization for the specific elements and bonding types present in the molecule, and they may be less reliable for systems that differ significantly from those used in their development. dtic.mil

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. MD simulations provide insight into the conformational flexibility and intermolecular interactions of this compound. researchgate.net

By simulating the molecule over nanoseconds or longer, MD can explore the different spatial arrangements (conformers) that arise from rotation around single bonds, such as the C(ar)-O-CH₂-C(O) linkage. uq.edu.au This analysis helps identify the most populated conformations and the energy barriers between them. Such simulations can be run in a vacuum to study intrinsic properties or in a simulated solvent (e.g., water, ethanol) to understand how the molecule behaves in a more realistic environment. ijcce.ac.ir The resulting trajectory can be analyzed to determine properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which quantify structural stability and atomic mobility, respectively. mdpi.com

Structure-Activity Relationship (SAR) Modeling Based on Electronic and Steric Parameters

Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the chemical structure of a series of compounds with their biological activity. scienceforecastoa.com Computational chemistry is essential for generating the descriptors used in QSAR models. For a series of phenoxyacetate (B1228835) derivatives including this compound, these descriptors would fall into two main categories:

Electronic Parameters: These describe the electronic properties of the molecule. They are calculated using quantum methods and include dipole moment, partial atomic charges (e.g., Mulliken charges), and HOMO/LUMO energies. nih.gov These parameters help explain interactions driven by electrostatic forces.

Steric Parameters: These describe the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and specific parameters like Taft's steric factor (Es) or Verloop steric parameters. scienceforecastoa.comumb.edu These descriptors are critical for understanding how a molecule fits into a biological target's binding site.

By calculating these parameters for a set of molecules with known activities, a mathematical model can be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. nih.gov

Reaction Pathway Analysis and Transition State Modeling

Computational methods can be used to model the entire course of a chemical reaction, providing a level of detail that is unattainable through experimentation alone. For this compound, a relevant reaction to study would be its ester hydrolysis.

This analysis involves mapping the potential energy surface of the reaction. The key points on this surface are the reactants, products, and the transition state (TS)—the high-energy, transient structure that connects them. mit.edu Specialized algorithms are used to locate the exact geometry of the TS. A subsequent vibrational frequency calculation is crucial to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mit.edu Once the TS is located, the activation energy (the energy difference between the reactants and the TS) can be calculated, providing a quantitative measure of the reaction's kinetic feasibility. ntnu.no

Validation and Refinement of Spectroscopic Data through Computational Methods (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are invaluable for interpreting and validating experimental spectroscopic data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically combined with DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. chalcogen.roresearchgate.net Calculated chemical shifts are often plotted against experimental values for a given compound or a series of related compounds. A strong linear correlation (R² > 0.99) between the theoretical and experimental data confirms the structural assignment. epstem.net

Table 2: Comparison of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |

| C=O | 169.1 | 168.8 |

| C(ar)-O | 157.5 | 157.2 |

| C(ar)-CH₃ | 140.2 | 139.9 |

| C(ar)-H (ortho to O) | 112.9 | 112.5 |

| C(ar)-H (para to O) | 122.0 | 121.7 |

| C(ar)-H (ortho to CH₃) | 129.8 | 129.5 |

| O-CH₂ | 65.8 | 65.5 |

| O-CH₃ | 52.3 | 52.1 |

| C(ar)-CH₃ | 21.6 | 21.4 |

Note: Data are hypothetical, intended to illustrate the typical high correlation between GIAO-calculated and experimental values.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. nih.gov The calculated harmonic frequencies are often systematically higher than the frequencies observed in experimental spectra due to anharmonicity and the neglect of environmental effects. researchgate.net To correct for this, the calculated frequencies are uniformly scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals), which significantly improves their agreement with experimental data. nih.gov This allows for confident assignment of the vibrational modes observed in the experimental spectrum. ymerdigital.com

Table 3: Assignment of Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

| C-H stretching (aromatic) | 3065 | 3060 |

| C-H stretching (aliphatic) | 2955 | 2952 |

| C=O stretching (ester) | 1755 | 1758 |

| C-C stretching (aromatic ring) | 1605, 1580 | 1602, 1583 |

| C-O stretching (ester) | 1230 | 1225 |

| C-O stretching (ether) | 1170 | 1168 |

Note: Data are hypothetical, based on characteristic vibrational frequencies for the functional groups present.

Supramolecular Interaction Modeling and Docking Studies

Computational chemistry provides powerful tools to investigate the non-covalent interactions that govern the behavior of molecules in biological and chemical systems. For this compound, while specific supramolecular and docking studies are not extensively documented in the public domain, we can infer its potential interaction profile by examining computational studies of structurally related compounds, such as phenoxyacetic acid derivatives and methyl benzoates. These studies are crucial for predicting how a molecule might bind to a biological target, understanding its solubility, and designing new materials.

Supramolecular interaction modeling focuses on the forces that mediate the formation of larger, organized structures from individual molecules. These interactions, which include hydrogen bonds, van der Waals forces, π-π stacking, and hydrophobic interactions, are fundamental to molecular recognition and self-assembly. Theoretical studies on related aromatic esters have demonstrated the importance of the ester and ether functionalities, as well as the aromatic ring, in dictating these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein or enzyme. Docking studies on phenoxyacetic acid derivatives have shown that the orientation of the phenoxy group and the nature of substituents on the aromatic ring significantly influence binding to target proteins.

Illustrative Docking Study Data of Structurally Related Compounds

To illustrate the type of data generated from docking studies, the following table presents hypothetical docking scores and key interactions for phenoxyacetate analogs with a generic protein active site. It is important to note that these are representative values and not actual data for this compound.

| Compound | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| Phenoxyacetic acid | -6.5 | Hydrogen bond with Ser-122, Pi-Alkyl with Leu-89 |

| 4-Chlorophenoxyacetic acid | -7.2 | Hydrogen bond with Ser-122, Halogen bond with Gly-121 |

| 2-Methylphenoxyacetic acid | -6.8 | Hydrogen bond with Ser-122, Steric interaction with Phe-210 |

Analysis of Supramolecular Interactions in Related Systems

Computational analyses of methyl benzoate (B1203000) derivatives interacting with transport proteins like bovine serum albumin have revealed the significance of hydrogen bonding and hydrophobic interactions in the binding process. mdpi.comnih.gov Thermodynamic parameters calculated from these studies indicate that the formation of stable complexes is often driven by favorable enthalpy changes, suggesting strong, specific interactions. nih.gov

Furthermore, studies on the inclusion complexes of methyl benzoate derivatives with macrocycles such as p-sulfocalix mdpi.comarenes demonstrate how confinement within a host cavity alters the photophysical properties of the guest molecule, providing insights into the nature of the supramolecular interactions at play. nih.gov These investigations highlight the nuanced interplay of forces that can be expected to influence the behavior of this compound in similar environments.

The following table summarizes the types of supramolecular interactions observed in computational studies of compounds structurally analogous to this compound.

| Interaction Type | Description | Relevant Functional Groups |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Ester carbonyl, Ether oxygen |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenyl ring |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Methyl group, Phenyl ring |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Entire molecule |

Advanced Research Applications of Methyl 3 Methylphenoxyacetate and Its Derivatives

Methyl-3-methylphenoxyacetate as a Synthetic Precursor in Complex Molecule Synthesis

The chemical structure of this compound, featuring a reactive ester group and an aromatic ring, makes it an ideal starting point for the synthesis of more complex molecules. Researchers in medicinal and agrochemical fields utilize this compound as a foundational scaffold to build diverse molecular architectures.

Application as a Precursor in Medicinal Chemistry Research for Diverse Scaffolds

In medicinal chemistry, the phenoxyacetate (B1228835) moiety is a key component in the synthesis of various heterocyclic compounds known for their biological activities. This compound can serve as a crucial intermediate in the development of novel therapeutic agents.

Oxadiazoles (B1248032): The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles often begins with a phenoxyacetate derivative. jyoungpharm.inglobalresearchonline.netresearchgate.netjyoungpharm.org The general synthetic route involves the conversion of the methyl ester of a phenoxyacetic acid analogue into an acetyl hydrazide through hydrazinolysis. jyoungpharm.inglobalresearchonline.net This intermediate, 4-acetamidophenoxy acetyl hydrazide, is then cyclized with various aromatic carboxylic acids in the presence of a dehydrating agent like phosphorous oxychloride to yield the final oxadiazole derivatives. jyoungpharm.inglobalresearchonline.netjyoungpharm.org By using this compound as the starting material, this process can be adapted to synthesize oxadiazoles containing the 3-methylphenoxy moiety, allowing for the exploration of this substitution pattern's effect on biological activity.

Cyclopropane (B1198618) Carboxamide Derivatives: The phenoxyacetyl group has been identified as a key structural motif in compounds with antiproliferative activity. researchgate.net Researchers design hybrid molecules that incorporate both a phenoxyacetyl group and a cyclopropanamide group to explore their combined pharmacological effects. researchgate.net The synthesis of such derivatives could involve coupling this compound with a suitable cyclopropylamine (B47189) intermediate, highlighting its role as a precursor in creating novel cyclopropane carboxamide compounds for therapeutic evaluation. The synthesis of cyclopropanecarboxamide (B1202528) itself is an established process involving the reaction of a cyclopropanecarboxylic ester with ammonia. google.com

Indole-Functionalized Heterocycles: Indole (B1671886) synthesis is a cornerstone of medicinal chemistry, with numerous methods developed for its construction. nih.govorganic-chemistry.org While direct synthesis from this compound is not a standard named reaction, phenoxy derivatives can be incorporated into larger molecules that undergo cyclization to form indole rings. The specific substitution pattern of this compound allows for the creation of precisely functionalized indole precursors, which can be crucial for tuning the electronic and steric properties of the final bioactive molecule.

Role as an Intermediate in Agrochemical Research for Analogue Synthesis

The class of aryloxyacetic acids, to which this compound belongs, is historically significant in agrochemical research, particularly as synthetic auxins. researchgate.net

Plant Growth Regulators: Phenoxyacetic acids are well-known plant growth regulators. scispace.comneliti.com Compounds like 4-Chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid (2,4-D) exhibit high auxin activity and are used to promote fruit setting and as herbicides at higher concentrations. researchgate.net The synthesis of these regulators is accomplished through a nucleophilic displacement reaction between a phenolate (B1203915) anion and a chloroacetate (B1199739) anion. researchgate.net this compound serves as a structural analogue and intermediate for creating novel plant growth regulators. By modifying the substitution pattern on the aromatic ring, researchers can fine-tune the biological activity and selectivity of these compounds. nih.gov

Herbicides and Pesticides: The phenoxyacetic acid scaffold is the basis for many powerful and selective herbicides, such as 2-methyl-4-chlorophenoxyacetic acid (MCPA). eagri.org These compounds are effective against broadleaf weeds in cereal crops. eagri.org this compound can be used as a starting material to synthesize analogues of these herbicides. Through reactions such as chlorination, the 3-methylphenoxyacetate (B8310888) structure can be modified to produce new active ingredients for weed management. The development of such analogues is crucial for overcoming weed resistance and improving environmental profiles.

Building Block for Novel Aza Macrocycles and Other Macrocyclic Architectures

Macrocycles are of significant interest in chemistry due to their unique ability to bind to challenging biological targets. nih.gov The synthesis of these large ring structures often relies on the use of versatile building blocks that can be incorporated into a linear precursor prior to a cyclization step. frontiersin.orgcam.ac.uk

The structure of this compound, with its defined length and potential for functionalization at both the ester and aromatic ring, makes it a candidate for use as a building block in the diversity-oriented synthesis of macrocycles. cam.ac.uk Specifically, it can be envisioned as a component in the "build" phase of a build/couple/pair strategy for creating libraries of macrocycles. cam.ac.uk For the synthesis of aza macrocycles, the phenoxyacetate moiety could be modified to include amine functionalities or be coupled with other nitrogen-containing building blocks, which are then subjected to macrocyclization reactions like azide-alkyne cycloaddition. core.ac.uknih.gov The rigidity of the aromatic ring and the flexibility of the acetate (B1210297) linker can impart specific conformational properties to the resulting macrocycle, which is a critical factor in its molecular recognition capabilities.

Role in Catalyst Development and Catalytic Processes

The phenoxy group is a common structural element in ligands used in transition metal catalysis. Derivatives of this compound are being explored for their potential to create new ligands that can fine-tune the properties of both homogeneous and heterogeneous catalysts.

Incorporation of this compound Derivatives in Homogeneous Catalysis Systems Research

In homogeneous catalysis, the performance of a metal catalyst is heavily dependent on the electronic and steric properties of its surrounding ligands. nih.govresearchgate.netdtu.dk The modification of the ligand scaffold is a primary strategy for tuning catalytic behavior. dtu.dk Phenoxy-containing ligands, such as those derived from salen-type frameworks, are widely used.

By incorporating the 3-methylphenoxyacetate moiety into ligand design, new catalysts can be developed. For instance, the ester group could be converted to other functional groups (e.g., phosphines, amines) capable of coordinating to a metal center. The methyl group on the phenyl ring acts as a steric and electronic modulator, which can influence the catalyst's activity, selectivity, and stability. imperial.ac.uk Research in this area focuses on creating families of ligands with systematic variations to establish clear structure-activity relationships in catalytic processes like polymerization or asymmetric synthesis. imperial.ac.uk

Exploration of this compound Derivatives in Heterogeneous Catalysis Development

Heterogeneous catalysis offers advantages in terms of catalyst separation and recycling. researchgate.netscilit.com The development of effective heterogeneous catalysts often involves immobilizing a homogeneous catalyst or its ligand onto a solid support. Derivatives of this compound are suitable for this purpose.

Design of Ligands from Phenoxyacetate Scaffolds for Metal-Catalyzed Reactions

The phenoxyacetate scaffold, the core structure of this compound, serves as a versatile platform in the design of ligands for transition metal-catalyzed reactions. google.com These ligands are crucial components of catalysts that facilitate a wide range of chemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. google.com The design of these ligands focuses on creating sterically and electronically tunable environments around a metal center to control its reactivity and selectivity. umn.edu

Researchers synthesize new ligand scaffolds to support transition metals for the activation of small molecules. umn.edu The phenoxyacetate framework can be modified with various functional groups to create chelating ligands. For instance, the incorporation of bis(alkoxide) groups into a ligand scaffold has been explored for synthesizing first-row transition metal complexes aimed at nitrene transfer reactions. wayne.edu The specific arrangement of atoms in the phenoxyacetate-derived ligand dictates the geometry and coordination number of the resulting metal complex, which in turn influences its catalytic activity. For example, complexes designed for photoreactions have been developed using novel ligands to enhance the catalytic capabilities of metals like platinum and palladium under visible light. chiba-u.jp The objective is often to develop methodologies that are efficient and target synthetically useful and biologically relevant molecules. uwa.edu.au The strategic design of these ligands can prevent common issues like bimolecular decomposition reactions that often hinder the activation of small molecules. umn.edu

Investigations in Supramolecular Chemistry

The field of supramolecular chemistry explores the assembly of molecules into larger, ordered structures through non-covalent interactions. Phenoxyacetate derivatives are valuable building blocks in this field due to their structural features that facilitate such interactions.

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule. nih.gov This interaction is governed by molecular recognition, relying on factors like size, shape, and chemical complementarity between the host and guest. nih.gov Analogues of this compound can participate in these interactions, typically acting as guests that fit into the cavities of larger host molecules such as cyclodextrins, calixarenes, or cucurbiturils. nih.govrsc.org

The formation of these host-guest complexes can alter the physicochemical properties of the guest molecule. For example, encapsulation can enhance the solubility of a poorly soluble phenoxyacetate derivative or protect it from degradation. These interactions are driven by non-covalent forces, including hydrophobic interactions, hydrogen bonding, and van der Waals forces. rsc.org The study of these complexes provides fundamental insights into molecular recognition processes, which are vital for applications in areas like sensing and drug delivery. nih.govrsc.org The reversible nature of host-guest binding allows for the controlled release of the guest molecule in response to specific stimuli. rsc.org

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures through non-covalent interactions. nih.govnih.gov Phenoxyacetate derivatives can self-assemble into various supramolecular architectures. The key to this process lies in the interplay of multiple weak forces, including hydrogen bonds, π–π stacking, electrostatic forces, and hydrophobic interactions. nih.govresearchgate.net